molecular formula C14H10N4S2 B14260158 3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione CAS No. 380847-91-6

3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B14260158
CAS No.: 380847-91-6
M. Wt: 298.4 g/mol
InChI Key: AUNOLWPAUSFQGD-UHFFFAOYSA-N
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Description

3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of phenylthiosemicarbazide with aromatic aldehydes in the presence of an oxidizing agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: The thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione is unique due to its specific structural features, such as the presence of both azo and thiadiazole moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

CAS No.

380847-91-6

Molecular Formula

C14H10N4S2

Molecular Weight

298.4 g/mol

IUPAC Name

3-phenyl-5-phenyldiazenyl-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C14H10N4S2/c19-14-18(12-9-5-2-6-10-12)17-13(20-14)16-15-11-7-3-1-4-8-11/h1-10H

InChI Key

AUNOLWPAUSFQGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=NN(C(=S)S2)C3=CC=CC=C3

Origin of Product

United States

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